molecular formula C32H40O21 B12301229 6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one

6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one

Cat. No.: B12301229
M. Wt: 760.6 g/mol
InChI Key: PQKJSDYYDRPGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rubrofusarin triglucoside can be synthesized through glycosylation reactions involving rubrofusarin and glucose derivatives. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of glycosyl donors and acceptors under controlled conditions to form the glycosidic bonds .

Industrial Production Methods

Industrial production of rubrofusarin triglucoside is generally achieved through extraction from natural sources, particularly the seeds of Cassia obtusifolia. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Rubrofusarin triglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-glycosylated forms of rubrofusarin .

Scientific Research Applications

Rubrofusarin triglucoside has several scientific research applications, including:

Mechanism of Action

Rubrofusarin triglucoside exerts its effects primarily through the inhibition of human monoamine oxidase A (hMAO-A) and protein tyrosine phosphatase 1B (PTP1B). The compound acts as a mixed-competitive inhibitor, binding to both the enzyme and the enzyme-substrate complex. This inhibition leads to increased glucose uptake and decreased expression of key enzymes involved in gluconeogenesis, such as glucose-6-phosphatase and phosphoenol pyruvate carboxykinase .

Comparison with Similar Compounds

Similar Compounds

  • Rubrofusarin 6-O-β-D-glucopyranoside
  • Rubrofusarin 6-O-β-D-gentiobioside
  • Cassiaside B2

Uniqueness

Rubrofusarin triglucoside is unique due to its triglucoside structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its mono- and diglycoside counterparts. This structure contributes to its specific inhibitory activities and potential therapeutic applications .

Properties

Molecular Formula

C32H40O21

Molecular Weight

760.6 g/mol

IUPAC Name

6-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one

InChI

InChI=1S/C32H40O21/c1-46-10-2-9-3-12-19(11(35)5-17(36)48-12)23(40)18(9)13(4-10)49-31-26(43)25(42)21(38)16(52-31)8-47-30-28(45)29(22(39)15(7-34)50-30)53-32-27(44)24(41)20(37)14(6-33)51-32/h2-5,14-16,20-22,24-35,37-45H,6-8H2,1H3

InChI Key

PQKJSDYYDRPGKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C3C(=C2O)C(=CC(=O)O3)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.